molecular formula C12H12ClN3O2S B2690247 2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide CAS No. 2034434-06-3

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2690247
CAS RN: 2034434-06-3
M. Wt: 297.76
InChI Key: HBAMWNQCBHHCEK-UHFFFAOYSA-N
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Description

2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamide-based drugs. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. Due to its inhibitory activity, it has been investigated as a potential anticancer agent.

Scientific Research Applications

Anticancer Activity

This compound has been used in the synthesis of novel derivatives that have shown promising anticancer activity . These derivatives were evaluated for their anticancer activity in HeLa, HCT-116, and MCF-7 cell lines . The most promising compounds selectively showed a high cytotoxic effect in HeLa cancer cells .

Apoptosis Induction

The synthesized derivatives of this compound have been associated with their ability to induce apoptosis in HeLa cells . They increased the early apoptotic population of cells, elevated the percentage of cells in the sub-G1 phase of the cell cycle, and induced apoptosis through caspase activation in HeLa cells .

Metabolic Stability

The most active compounds were assessed for their susceptibility to undergo first-phase oxidation reactions in human liver microsomes . The results of the in vitro metabolic stability experiments indicated values of the factor t ½ for these compounds in the range of 9.1–20.3 min .

Antimicrobial Agents

New benzenesulfonamide derivatives have been synthesized and studied for their potential as antimicrobial agents . These derivatives were designed to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors .

Antiproliferative Agents

The synthesized aryl thiazolone–benzenesulfonamides were evaluated for their anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), in addition to normal breast cell line MCF-10A .

Enzyme Inhibition

Some of the synthesized sulfonamides derivatives showed excellent enzyme inhibition against carbonic anhydrase IX with IC 50 10.93–25.06 nM and against carbonic anhydrase II with IC 50 1.55–3.92 μM . This revealed their remarkable selectivity for carbonic anhydrase IX over carbonic anhydrase II .

Mechanism of Action

While the specific mechanism of action for “2-chloro-N-((6-methylpyrimidin-4-yl)methyl)benzenesulfonamide” is not available, a series of substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides was identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against hematological and solid tumor cell lines .

properties

IUPAC Name

2-chloro-N-[(6-methylpyrimidin-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S/c1-9-6-10(15-8-14-9)7-16-19(17,18)12-5-3-2-4-11(12)13/h2-6,8,16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAMWNQCBHHCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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